molecular formula C7H16NO3P B15045651 diethyl [(2R)-2-methylaziridin-1-yl]phosphonate

diethyl [(2R)-2-methylaziridin-1-yl]phosphonate

Cat. No.: B15045651
M. Wt: 193.18 g/mol
InChI Key: OJIVQDIJUPTQTI-GVHYBUMESA-N
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Description

Diethyl [(2R)-2-methylaziridin-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a 2-methylaziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(2R)-2-methylaziridin-1-yl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aziridine derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like toluene or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2R)-2-methylaziridin-1-yl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions may vary, but typical conditions include moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of phosphonate esters, while oxidation reactions can produce phosphonic acids .

Mechanism of Action

The mechanism of action of diethyl [(2R)-2-methylaziridin-1-yl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the aziridine moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function .

Properties

Molecular Formula

C7H16NO3P

Molecular Weight

193.18 g/mol

IUPAC Name

(2R)-1-diethoxyphosphoryl-2-methylaziridine

InChI

InChI=1S/C7H16NO3P/c1-4-10-12(9,11-5-2)8-6-7(8)3/h7H,4-6H2,1-3H3/t7-,8?/m1/s1

InChI Key

OJIVQDIJUPTQTI-GVHYBUMESA-N

Isomeric SMILES

CCOP(=O)(N1C[C@H]1C)OCC

Canonical SMILES

CCOP(=O)(N1CC1C)OCC

Origin of Product

United States

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